molecular formula C16H20O3 B1323875 cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-24-6

cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1323875
M. Wt: 260.33 g/mol
InChI Key: LCZMCICIEVFITO-UHFFFAOYSA-N
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Description

“Cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It’s not chirally pure, meaning it contains a mixture of enantiomers . The molecular weight of this compound is 260.33 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2,5-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C16H20O3/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(8-6-12)16(18)19/h3-4,9,12-13H,5-8H2,1-2H3,(H,18,19)/t12-,13+ .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.33 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Analysis and Detection Techniques

  • A method was developed for determining major metabolites of synthetic pyrethroids in human urine, which includes cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (cis-Br2CA cis-, trans), among others. This method involves solid-phase extraction, liquid–liquid extraction clean-up, and gas chromatography-tandem mass spectrometry, highlighting the compound's relevance in analytical chemistry and public health monitoring (Arrebola et al., 1999).

Synthetic Chemistry

  • The compound is used in the synthesis of various chemical structures. For instance, it was involved in preparing 5a-p-Methylphenyl-5a,5b,6,7,8,9,9a,10-octahydro-5H-isoindolo[2,1-a]benzimidazol-10-one, demonstrating its utility in organic synthesis and the creation of complex molecular structures (Sillanpää et al., 1995).

Molecular Conformation Studies

  • The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were studied, demonstrating the compound's significance in understanding molecular conformations and interactions. This research contributes to the broader field of stereochemistry and molecular dynamics (Yanaka et al., 1981).

Environmental and Biological Monitoring

  • The compound has been used in the development of methods for analyzing environmental and biological samples for pyrethroid metabolites. This includes advancements in microextraction techniques and gas chromatography-mass spectrometry, emphasizing the compound's role in environmental science and toxicology (Klimowska & Wielgomas, 2018).

properties

IUPAC Name

4-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(8-6-12)16(18)19/h3-4,9,12-13H,5-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZMCICIEVFITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206061
Record name trans-4-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

CAS RN

736136-24-6
Record name trans-4-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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